4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-((3-BR-4-METHOXYBENZYLIDENE)AMINO)-5-(4-ME-PHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL is a synthetic organic compound belonging to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-BR-4-METHOXYBENZYLIDENE)AMINO)-5-(4-ME-PHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the condensation of 3-bromo-4-methoxybenzaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under acidic or basic conditions to yield the desired triazole derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the triazole ring to a more reduced form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Various nucleophiles, often in the presence of a base or under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
Mechanism of Action
The mechanism of action of 4-((3-BR-4-METHOXYBENZYLIDENE)AMINO)-5-(4-ME-PHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-((3-BR-4-METHOXYBENZYLIDENE)AMINO)-5-(4-ME-PHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL
- 4-((3-BR-4-METHOXYBENZYLIDENE)AMINO)-5-(4-ME-PHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL
- 4-((3-BR-4-METHOXYBENZYLIDENE)AMINO)-5-(4-ME-PHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL
Uniqueness
The uniqueness of 4-((3-BR-4-METHOXYBENZYLIDENE)AMINO)-5-(4-ME-PHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL lies in its specific substitution pattern and the presence of both bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to other triazole derivatives.
Properties
Molecular Formula |
C17H15BrN4OS |
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Molecular Weight |
403.3 g/mol |
IUPAC Name |
4-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15BrN4OS/c1-11-3-6-13(7-4-11)16-20-21-17(24)22(16)19-10-12-5-8-15(23-2)14(18)9-12/h3-10H,1-2H3,(H,21,24)/b19-10+ |
InChI Key |
QXVIBSRGSSWZKX-VXLYETTFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)OC)Br |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)OC)Br |
Origin of Product |
United States |
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